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Introduction: The Role of Caspase-3 in Apoptosis

Caspase-3 is a critical executioner protease in the intricate process of programmed cell death,
or apoptosis.[1][2] It belongs to a family of cysteine-aspartic acid proteases that, upon
activation, are responsible for the systematic disassembly of the cell.[3] Caspase-3 is
synthesized as an inactive zymogen, procaspase-3, a 32 kDa protein.[4] Activation occurs via
proteolytic cleavage by upstream initiator caspases, such as caspase-8 and caspase-9, which
are triggered by extrinsic (death receptor) and intrinsic (mitochondrial) pathways, respectively.

[5]16]

This initial cleavage generates a p20 and a p12 subunit.[7] The p20 fragment is then rapidly
auto-processed to a more stable p17 subunit.[7] The active enzyme is a heterotetramer
composed of two p17 and two pl12 subunits, which orchestrates the cleavage of a vast array of
cellular proteins.[1] This guide focuses on the downstream substrates of this fully active
caspase-3, clarifying the role of the p20 fragment as a key intermediate in the activation
cascade. Once activated, caspase-3 cleaves a multitude of substrates, leading to the classical
hallmarks of apoptosis, including chromatin condensation, DNA fragmentation, and the
formation of apoptotic bodies.[3]
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Caspase-3 Activation Signaling Pathways

Caspase-3 activation is a point of convergence for two primary apoptotic signaling pathways:
the intrinsic and extrinsic pathways.

¢ The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of
extracellular death ligands (e.g., FasL, TNF-a) to transmembrane death receptors on the cell
surface. This binding event leads to the recruitment of adaptor proteins and procaspase-8,
forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8
molecules undergo proximity-induced dimerization and auto-activation. Activated caspase-8
then directly cleaves and activates procaspase-3.[5][6]

e The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress
signals such as DNA damage or growth factor withdrawal. These signals lead to the release
of cytochrome ¢ from the mitochondria into the cytosol. In the cytosol, cytochrome ¢ binds to
Apaf-1, which recruits procaspase-9 to form a complex called the apoptosome.[5] This
complex facilitates the activation of caspase-9, which in turn cleaves and activates
procaspase-3.[5][8]

These pathways converge on caspase-3, which then executes the final phase of apoptosis by
cleaving critical cellular substrates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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